molecular formula C13H13ClFN3O B6449204 2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride CAS No. 2549038-96-0

2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride

Cat. No.: B6449204
CAS No.: 2549038-96-0
M. Wt: 281.71 g/mol
InChI Key: IESKWMPIQAVZPG-UHFFFAOYSA-N
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Description

2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Construction of the Dihydropyridazinone Core: This step involves the formation of the dihydropyridazinone ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Precise control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution Reagents: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical tool.

    Pharmacology: The compound’s interactions with various biological targets are explored to understand its pharmacokinetics and pharmacodynamics.

    Industrial Applications: Its unique chemical properties make it a candidate for use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound might inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(azetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one hydrochloride: Similar structure but lacks the fluorine atom, which may affect its biological activity.

    2-(azetidin-3-yl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride: Similar but with the fluorine atom in a different position, potentially altering its pharmacological profile.

Uniqueness

The presence of the fluorophenyl group in 2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced binding affinity to biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(azetidin-3-yl)-6-(3-fluorophenyl)pyridazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O.ClH/c14-10-3-1-2-9(6-10)12-4-5-13(18)17(16-12)11-7-15-8-11;/h1-6,11,15H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESKWMPIQAVZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=O)C=CC(=N2)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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